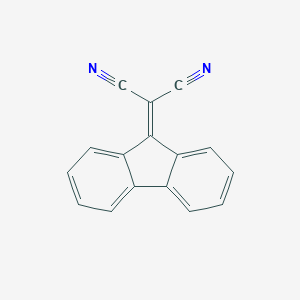

9-(Dicyanomethylene)fluorene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61802. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoren-9-ylidenepropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2/c17-9-11(10-18)16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJKIYVWFSACIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289529 | |

| Record name | 9-Fluorenylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989-32-8 | |

| Record name | 1989-32-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Fluorenylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Fluorene Based Electron Acceptors in Contemporary Materials Science

Fluorene-based compounds are a cornerstone in the development of advanced organic materials. Their rigid, planar structure, combined with high thermal stability and excellent charge transport characteristics, makes them highly versatile. rsc.org For many years, fluorene (B118485) derivatives were primarily investigated as hole-transporting materials and as components of polymeric acceptors in photovoltaics. rsc.org However, the focus has expanded to include their significant potential as electron acceptors, a crucial component in many organic electronic devices.

The ease with which the fluorene structure can be modified allows for the fine-tuning of its electronic properties. rsc.org This has led to the development of a wide range of fluorene-based electron acceptors with tailored energy levels and charge transport capabilities. These materials are integral to the advancement of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). lookchem.comontosight.ai In the context of OSCs, fluorene-based acceptors are being explored as environmentally benign alternatives to traditional fullerene derivatives, which often suffer from limitations in structural manipulation and high production costs. rsc.orgtees.ac.uk The development of air-stable and solution-processable fluorene-based bipolar charge-transporting materials further underscores their importance in creating low-cost, flexible electronic devices. rsc.org

Fundamental Role of the Dicyanomethylene Moiety in π Conjugated Systems

The dicyanomethylene group (C(CN)₂) is a powerful electron-withdrawing moiety that plays a fundamental role in the design of high-performance organic electronic materials. When attached to a π-conjugated system, such as the fluorene (B118485) core, it significantly influences the molecule's electronic structure and properties. mdpi.comresearchgate.net

The strong electron-accepting nature of the dicyanomethylene group arises from the two nitrile (-C≡N) groups. This feature leads to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the host molecule, a critical factor for efficient electron injection and transport in n-type semiconductors. mdpi.compsu.edu The introduction of the dicyanomethylene group can induce intramolecular charge transfer, resulting in a shift of the material's absorption spectrum to longer wavelengths. psu.edu Furthermore, this moiety helps to promote the planarity of the molecule, which can lead to improved charge carrier mobilities. mdpi.com The dicyanomethylene unit is a key building block in the construction of superior electron acceptor dyes and is extensively used to create materials with enhanced performance in organic electronics. mdpi.com

Historical Development and Key Milestones in the Study of 9 Dicyanomethylene Fluorene

Foundational Synthetic Routes to the this compound Core

The construction of the fundamental this compound structure is most commonly achieved through condensation reactions, a reliable and high-yielding approach.

Condensation Reactions Utilizing Fluoren-9-one Precursors

The Knoevenagel condensation is the primary method for synthesizing this compound and its derivatives. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, malononitrile (B47326), to the carbonyl group of a fluoren-9-one precursor, followed by a dehydration step to yield the final product. wikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), to facilitate the deprotonation of malononitrile without inducing self-condensation of the fluorenone. wikipedia.orgspiedigitallibrary.org

The general procedure involves reacting the fluorenone derivative with an excess of malononitrile in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), in the presence of a catalytic amount of base. spiedigitallibrary.orgamazonaws.com The reaction can often be carried out at room temperature or with gentle heating to achieve high yields of the desired this compound product. spiedigitallibrary.org For instance, the synthesis of 2-(2,7-bis(4-(diethylamino)phenyl)-9H-fluoren-9-ylidene)malononitrile was achieved by reacting the corresponding fluorenone with malononitrile in DMF with a few drops of piperidine at room temperature, resulting in an 81% yield. spiedigitallibrary.org

| Precursor | Reagents | Solvent | Catalyst | Yield | Reference |

| 2,7-bis(4-(diethylamino)phenyl)fluoren-9-one | Malononitrile | DMF | Piperidine | 81% | spiedigitallibrary.org |

| 3,6-bis(4-(diethylamino)phenyl)fluoren-9-one | Malononitrile | DMF | Piperidine | 85% | spiedigitallibrary.org |

| 2,7-dibromofluoren-9-one | Malononitrile | DMSO | - | - | researchgate.net |

| 2-(N,N-Dianisylamino)fluoren-9-one | Malononitrile | - | - | - | amazonaws.com |

Strategies for the Preparation of Substituted 9-(Dicyanomethylene)fluorenes

The true versatility of the this compound scaffold lies in the ability to introduce a wide variety of substituents onto the fluorene ring system. This allows for the fine-tuning of the molecule's electronic and photophysical properties. A common strategy involves the synthesis of a substituted fluoren-9-one precursor, which is then subjected to the Knoevenagel condensation with malononitrile.

For example, substituted fluoren-9-ones can be prepared through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. spiedigitallibrary.org This allows for the introduction of aryl or heteroaryl groups at specific positions on the fluorene core. Subsequently, the Knoevenagel condensation provides the corresponding substituted this compound. Researchers have successfully synthesized 2,7- and 3,6-substituted derivatives using this two-step approach. spiedigitallibrary.org

Another approach involves the direct functionalization of a pre-existing this compound derivative. For instance, (2,7-dibromo-9H-fluoren-9-ylidene)malononitrile can serve as a key intermediate for further derivatization through reactions like the Sonogashira coupling. lookchem.com

Advanced Functionalization of this compound Derivatives

Building upon the foundational synthetic routes, advanced functionalization strategies enable the creation of complex molecular architectures with precisely controlled properties. These methods focus on the strategic introduction of various functional groups to modulate the electronic nature of the this compound core.

Regioselective Introduction of Electron-Withdrawing Groups

The introduction of additional electron-withdrawing groups onto the fluorene backbone can significantly enhance the electron-accepting properties of the molecule. A common method for achieving this is through nitration reactions. For example, the synthesis of 9-dicyanomethylene-2,4,7-trinitrofluorene (B72918) involves the nitration of a fluorene precursor followed by the condensation with malononitrile. ontosight.ai The presence of multiple nitro groups, which are strong electron-withdrawing moieties, dramatically influences the electronic structure of the final compound. ontosight.aimdpi.com

The strategic placement of these groups is crucial. For instance, the synthesis of 2,7-dicyano-4,5-dinitro-9-X-fluorenes has been reported, where X can be various substituents. acs.org These compounds exhibit multiple reversible reduction waves in cyclic voltammetry, a characteristic of potent electron acceptors. acs.org

Strategic Incorporation of Electron-Donating Moieties for Push-Pull Systems

The creation of "push-pull" systems, where electron-donating groups (D) are conjugated with the electron-accepting (A) this compound core (D-π-A), is a powerful strategy for developing materials with significant intramolecular charge-transfer (ICT) character. spiedigitallibrary.orgnih.gov These molecules often exhibit interesting nonlinear optical properties and can be used as fluorescent probes. spiedigitallibrary.org

A common approach to synthesize these push-pull systems involves the introduction of electron-donating groups, such as dialkylamino or diarylamino groups, onto the fluorene ring. spiedigitallibrary.orgamazonaws.com This can be achieved by synthesizing the appropriately substituted fluoren-9-one precursor, for example, through a Buchwald-Hartwig amination reaction, followed by the Knoevenagel condensation. nih.gov The resulting D-π-A molecules can display significant solvatochromism, where the color of the compound changes with the polarity of the solvent, a hallmark of ICT. researchgate.net

| Donor Group | Acceptor Core | Synthetic Strategy | Resulting System | Reference |

| Diethylamino | This compound | Suzuki coupling then Knoevenagel condensation | D-π-A | spiedigitallibrary.org |

| Di-p-tolylamine | This compound | Buchwald-Hartwig amination then Knoevenagel condensation | D-π-A | nih.gov |

| Aliphatic Amines | This compound | Nucleophilic substitution on the dicyanomethylene group | Push-Pull Molecule | mdpi.com |

Derivatization with Heteroaromatic and Alkynyl Substituents

The incorporation of heteroaromatic and alkynyl groups into the this compound structure offers another avenue for tuning its properties. Heteroaromatic substituents, such as pyridine or thiophene, can be introduced via cross-coupling reactions to create novel dyes and electronic materials. mdpi.com For instance, 2-(2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile has been synthesized by reacting the corresponding fluorenone with malononitrile in DMSO at elevated temperatures. mdpi.com

Alkynyl groups are often introduced using the Sonogashira coupling reaction. lookchem.com This methodology allows for the extension of the π-conjugated system, which can lead to materials with smaller bandgaps. For example, treatment of (2,7-dibromo-9H-fluoren-9-ylidene)malononitrile with substituted acetylenes under Sonogashira conditions can lead to the functionalization at the 2,7-positions of the fluorene core. lookchem.com Interestingly, in some cases, the reaction can also occur at the 9-methylene position, leading to the substitution of one of the cyano groups with an acetylide moiety. lookchem.com This highlights the rich and sometimes complex reactivity of the this compound system.

Polymerization and Copolymerization of this compound Units

The this compound (DCMF) moiety is a potent electron acceptor, making it a valuable building block in materials science. Its incorporation into macromolecular structures, either through direct polymerization into conjugated backbones or via supramolecular assembly, allows for the precise tuning of electronic and photophysical properties for advanced applications.

Integration into Conjugated Polymer Backbones for Electronic Applications

The integration of this compound and its derivatives into conjugated polymer backbones is a key strategy for developing materials for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. wikipedia.orgd-nb.info This approach typically involves copolymerizing electron-donating monomers with electron-accepting monomers (a donor-acceptor or D-A strategy) to lower the material's band gap and control its charge transport characteristics. wikipedia.orgmdpi.com The fluorene unit itself can act as an electron donor, and its properties can be further tuned by adding the strongly electron-withdrawing dicyanomethylene group at the C-9 position. wikipedia.orglookchem.com

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are commonly employed for synthesizing these copolymers. d-nb.infoacs.orgelsevierpure.com This method allows for the reaction of a dibromo-functionalized monomer with a diboronic acid or ester-functionalized comonomer. For instance, copolymers have been synthesized by reacting 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene with a mixture of 2,7-dibromo-9,9-dioctylfluorene and a brominated dicyanomethylene-containing comonomer. acs.org

The resulting D-A copolymers often exhibit intramolecular charge transfer (ICT) characteristics, which leads to a red-shift in their absorption and emission spectra. rsc.org For example, a series of copolymers incorporating fluorene and a DCM derivative showed two absorption peaks, one from the fluorene main chain (~380 nm) and another at a longer wavelength (~485 nm) corresponding to the DCM unit. acs.org The intensity of the long-wavelength absorption increases with a higher fraction of the DCM comonomer. acs.org In the solid state, efficient energy transfer from the fluorene segments to the lower-energy DCM sites can occur, resulting in emission solely from the acceptor units. acs.org This property is highly desirable for tuning the emission color of OLEDs; copolymers emitting in the red, green, and yellow parts of the spectrum have been developed using this strategy. wikipedia.orgacs.org

The electronic properties of these copolymers, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be systematically adjusted. d-nb.infoacs.org Introducing electron-withdrawing units like dicyanomethylene or dibenzothiophene-S,S-dioxide lowers the LUMO energy level, which is beneficial for improving electron injection and transport in electronic devices. rsc.org

| Copolymer System | Polymerization Method | Key Properties & Findings | Reference |

|---|---|---|---|

| Poly[(9,9-dioctylfluorene)-co-(DCM derivative)] | Suzuki Coupling | Showed dual absorption at 380 nm (fluorene) and 485 nm (DCM). Solid-state films exhibited red emission (~620 nm) due to efficient energy transfer. | acs.org |

| Poly[(9,9-dioctylfluorene)-co-(quinoxaline)] (PFQ10) | Suzuki Coupling | Produced a polymer with a molecular weight up to 17.2 kDa. Exhibited blue photoluminescence with an emission maximum at 459 nm. | d-nb.infoelsevierpure.com |

| Poly[fluorene-co-(dibenzothiophene-S,S-dioxide)] | Suzuki Coupling | Increasing the acceptor content from 5% to 20% lowered the LUMO from -2.17 eV to -2.37 eV. The polymers showed deep blue emission. | rsc.org |

| Poly[fluorene-alt-(di-2-thienyl-2,1,3-benzothiadiazole)] (PFDTBT) | Suzuki Coupling | The D-A structure resulted in a red-emitting copolymer with an emission maximum at 649 nm and predominantly amorphous characteristics. | mdpi.com |

Supramolecular Assembly through Polyrotaxane Formation Incorporating this compound

A sophisticated method for modifying the properties of polymers containing this compound (DCMF) units is through the formation of polyrotaxanes. A polyrotaxane is a mechanically interlocked molecule consisting of polymer chains (axles) threaded through macrocyclic rings, with bulky stopper groups at the ends to prevent dethreading. digitellinc.com This supramolecular assembly can be used to insulate conjugated polymer backbones, thereby reducing intermolecular interactions and controlling aggregation. beilstein-journals.orgresearchgate.net

In this context, the DCMF unit acts as an electron-accepting station on a conjugated polymer axle. beilstein-journals.org This axle is then threaded through macrocycles such as modified cyclodextrins (CDs), like persilylated β- or γ-cyclodextrin (TMS-β-CD or TMS-γ-CD). beilstein-journals.orgicmpp.ro The encapsulation of the DCMF unit within the cyclodextrin (B1172386) cavity can diminish the quenching effects caused by solvents or impurities. icmpp.ro The synthesis involves first forming an inclusion complex between the DCMF monomer and the cyclodextrin, followed by polymerization with other comonomers, such as 9,9-dioctylfluorene and methyltriphenylamine, to form the final polyrotaxane structure. beilstein-journals.orgicmpp.ro

The formation of the polyrotaxane architecture leads to significant improvements in the material's properties compared to its non-rotaxane counterpart. beilstein-journals.org These enhancements include better solubility, higher thermal stability, and superior film-forming ability. beilstein-journals.orgresearchgate.net Photophysically, polyrotaxanes often exhibit higher fluorescence quantum yields and longer fluorescence lifetimes. icmpp.roresearchgate.net For instance, a polyrotaxane containing encapsulated DCMF units showed a fluorescence quantum yield of 19.0%, compared to just 7.0% for the non-encapsulated reference polymer. icmpp.ro The fluorescence decay of the polyrotaxanes tends to follow a mono-exponential pattern, while the non-rotaxane equivalent often shows a more complex bi-exponential decay, suggesting that encapsulation leads to a more uniform emissive environment. beilstein-journals.orgicmpp.ro These improved photophysical characteristics and processability make polyrotaxanes containing DCMF units promising candidates for high-performance optoelectronic applications. icmpp.ro

| Property | Non-Rotaxane Copolymer | Polyrotaxane with γ-CD Encapsulation | Polyrotaxane with TMS-β-CD Encapsulation | Reference |

|---|---|---|---|---|

| Absorption Max (λabs, nm) | 383 | 380 | 385 | icmpp.ro |

| Emission Max (λem, nm) | 418, 531 | 437 | 418, 530 | icmpp.ro |

| Fluorescence Quantum Yield (ΦPL, %) | 7.0 | 19.0 | 17.6 | icmpp.ro |

| Fluorescence Lifetime (ns) | Bi-exponential (τ1=0.88, τ2=1.56) | Not specified | Mono-exponential (τ=1.03) | beilstein-journals.orgicmpp.ro |

| Optical Band Gap (Eg, eV) | 2.98 | 2.94 | 2.88 | icmpp.ro |

Electron Acceptor Character and Modulation of Electron Affinity

The this compound unit is a well-established and powerful electron acceptor. The presence of the electron-withdrawing dicyanomethylene group at the C-9 position of the fluorene core significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the molecule highly electrophilic. spiedigitallibrary.org This strong electron-accepting nature is a defining characteristic of the DCMF system.

The electron affinity (EA) of these systems, a measure of their ability to accept an electron, can be systematically modulated through chemical modifications. For instance, the introduction of additional electron-withdrawing substituents onto the fluorene ring further enhances the acceptor character. researchgate.net Cyclic voltammetry studies on fluorene derivatives have demonstrated that the introduction of nitro groups, in addition to the dicyanomethylene functionality, leads to compounds that exhibit multiple reversible one-electron redox waves, a hallmark of strong electron acceptors. acs.org These redox potentials provide a quantitative measure of the electron affinity and can be finely tuned by the nature and position of the substituents.

The charge-transfer complexation of DCMF derivatives with electron donors, such as N-propylcarbazole, provides further evidence of their acceptor strength. acs.org The formation of these complexes is characterized by the appearance of new absorption bands in the visible region, attributed to the transfer of electron density from the donor to the acceptor. The energy of these charge-transfer bands is directly related to the electron affinity of the DCMF derivative.

Intramolecular Charge Transfer (ICT) Phenomena in D-π-A Structures

A particularly fascinating aspect of DCMF systems is their ability to participate in intramolecular charge transfer (ICT) when incorporated into donor-π-acceptor (D-π-A) architectures. In these structures, the DCMF moiety serves as the electron acceptor (A), linked to an electron-donating group (D) through a π-conjugated bridge. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the LUMO, which is predominantly centered on the acceptor. core.ac.uk This spatial separation of charge results in a large change in the dipole moment of the molecule in the excited state.

Spectroscopic Signatures of ICT Transitions (e.g., Long-Wavelength Absorption)

The most prominent spectroscopic signature of ICT is the appearance of a new, often intense, absorption band at a longer wavelength compared to the absorption of the individual donor and acceptor components. lookchem.com This long-wavelength absorption corresponds to the energy required for the ICT transition. The position of this band is highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, the charge-separated excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) of the ICT absorption band.

For example, in D-π-A chromophores where 1,3-dithiole or ferrocene (B1249389) moieties act as the donor and the dicyanomethylene-fluorene unit serves as the acceptor, a significant ICT band is observed. worktribe.com Similarly, studies on nitro-substituted 9-aminomethylenefluorenes have revealed strong ICT from the amino donor to the fluorene acceptor. rsc.org

Correlating Substituent Effects with ICT Energies and Dynamics

The energy and dynamics of the ICT process can be systematically tuned by modifying the chemical structure of the D-π-A system. The strength of the donor and acceptor groups, as well as the nature of the π-conjugated linker, all play crucial roles.

Increasing the electron-donating strength of the donor group or the electron-accepting strength of the acceptor group leads to a decrease in the HOMO-LUMO gap and, consequently, a lower energy ICT transition, resulting in a bathochromic shift of the absorption maximum. researchgate.net For instance, in a series of D-π-A dyes, significant bathochromic shifts were observed in the absorption maxima with an increase in the electron-donating ability of the substituents. researchgate.net

The structure of the π-bridge also has a profound impact. A more planar and rigid conjugated system facilitates better electronic communication between the donor and acceptor, leading to more efficient ICT. Studies on fluorene-9-ylidene malononitrile derivatives have shown that the substitution pattern on the fluorene backbone affects the electronic communication and, therefore, the ICT properties. spiedigitallibrary.org

Photophysical Behavior and Luminescence Studies

The photophysical properties of DCMF systems, including their absorption and emission characteristics, are intimately linked to their electronic structure and any ICT processes that may occur.

Analysis of Absorption and Emission Spectra

The absorption spectra of D-π-A systems containing the DCMF moiety typically exhibit two main absorption bands. One at a shorter wavelength is attributed to the π-π* transitions within the fluorene and donor moieties, while the longer-wavelength band corresponds to the ICT transition. acs.org

The emission spectra of these compounds are also highly dependent on the molecular structure and the surrounding environment. In many cases, the emission originates from the ICT state, resulting in a large Stokes shift (the difference in energy between the absorption and emission maxima). This is particularly true for D-π-A systems where efficient energy transfer occurs from the locally excited states to the lower-energy ICT state. acs.org In the solid state, copolymers containing DCMF units often show only the long-wavelength red emission from the DCMF part, indicating facile exciton (B1674681) migration or energy transfer. acs.org

The following table summarizes the absorption and emission data for selected this compound derivatives:

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| Polyfluorene with DCM pendants (in chloroform) | Chloroform (B151607) | 380, 485 | 420, 620 | 40, 135 |

| Polyfluorene with DCM pendants (solid state) | Solid State | - | 620 | - |

| BDSe-4F (in chloroform) | Chloroform | 725 | - | - |

| BDSe-4F (thin film) | Thin Film | 756 | - | - |

Data compiled from various research sources. acs.orge3s-conferences.org

Investigations into Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (ΦF), which represents the efficiency of the emission process, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are critical parameters for understanding the photophysical behavior of DCMF systems.

For many D-π-A systems based on DCMF, the fluorescence quantum yield can be influenced by factors such as the rigidity of the molecule and the solvent polarity. For instance, a fluorene-based malononitrile derivative with a rigid structure was found to possess a much higher fluorescence quantum yield compared to a more flexible analogue. spiedigitallibrary.org

Fluorescence lifetime measurements provide insights into the dynamics of the excited state processes. For example, in polyrotaxanes containing DCMF acceptor units, the fluorescence lifetimes were observed to follow a mono-exponential decay, in contrast to the bi-exponential decay of the non-rotaxane counterpart, indicating a change in the excited state deactivation pathways upon rotaxane formation. beilstein-journals.org Time-resolved photoluminescence studies on polymers with DCMF pendants have also been used to support the mechanism of energy transfer from the polymer backbone to the DCMF units. acs.org

The following table presents fluorescence lifetime data for selected this compound systems:

| Compound | System | Fluorescence Lifetime (τ) | Decay Model |

| Polyrotaxane with DCMF acceptor | Polyrotaxane | 1.14 ns | Mono-exponential |

| Non-rotaxane counterpart | Non-rotaxane | τ1 = 0.88 ns (57.08%), τ2 = longer component | Bi-exponential |

Data compiled from research on polyfluorenes with rotaxane electron-acceptor units. beilstein-journals.org

Frontier Molecular Orbital (FMO) Engineering and Band Gap Tuning

The electronic and optical properties of organic materials, including those based on this compound, are fundamentally governed by the energies of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals is the HOMO-LUMO gap (or band gap), which determines the absorption and emission wavelengths of the material. aau.edu.et Engineering the FMOs is a critical strategy for tuning these properties for specific applications, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.orgnih.govtees.ac.uk

The this compound unit itself is a potent electron acceptor due to the two strongly electron-withdrawing cyano groups, which leads to a stabilized LUMO level. researchgate.net By strategically modifying the molecular structure, it is possible to systematically control the HOMO and LUMO energy levels and thus fine-tune the band gap. acs.org This tuning can be achieved by introducing various electron-donating or electron-withdrawing substituents onto the fluorene core or by extending the π-conjugated system. researchgate.netresearchgate.net

The modulation of HOMO and LUMO energy levels in this compound systems follows several rational design principles rooted in the interplay of inductive and resonance effects of substituents and the extent of π-conjugation.

Donor-Acceptor (D-A) Strategy: A primary principle for band gap tuning is the creation of donor-acceptor (D-A) architectures. researchgate.netarxiv.org In this design, electron-donating groups (donors) are attached to the this compound acceptor core.

Effect of Donors: Introducing electron-donating groups (like arylamines or alkoxystyrenes) primarily raises the energy of the HOMO, with a less pronounced effect on the LUMO. researchgate.netresearchgate.netarxiv.org The stronger the electron-donating character of the substituent, the higher the resulting HOMO energy level and the smaller the HOMO-LUMO gap. researchgate.net

Effect of Acceptors: Conversely, strengthening the acceptor unit or adding further electron-withdrawing groups tends to lower the energy of the LUMO, while the HOMO level remains relatively unchanged. arxiv.org This also results in a reduction of the band gap.

Extension of π-Conjugation: Increasing the size of the π-conjugated system is another effective method for tuning the FMOs. researchgate.net Extending the conjugation, for example by adding ethynyl (B1212043) or vinyl groups to the fluorene backbone, generally leads to:

An increase in the HOMO energy level.

A decrease in the LUMO energy level.

A significant reduction in the HOMO-LUMO gap. researchgate.net

Substituent Position and Connectivity: The specific position where substituents are attached to the fluorene core can also have a profound impact on the electronic properties. For instance, functionalization at the 2,7-positions versus the 3,6-positions of the fluorene ring can lead to different FMO characteristics and absorption properties. researchgate.net

These design principles allow for the predictable tuning of the electronic structure of this compound derivatives. By carefully selecting the type, number, and position of substituents, researchers can create materials with tailored HOMO/LUMO energy levels and specific optical and electronic properties. researchgate.netacs.org

Data Tables

Table 1: Frontier Molecular Orbital Energies and Band Gaps of Substituted this compound Derivatives

This table illustrates how different substituents on the fluorene core affect the HOMO and LUMO energy levels and the resulting calculated HOMO-LUMO gap.

| Compound | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 3 | Tolyl | -6.39 | -3.04 | 3.35 |

| 4 | Ferrocenyl | -5.73 | -2.66 | 3.07 |

Data derived from computational studies on substituted this compound systems. lookchem.com

Electrochemical Behavior and Redox Mechanisms of 9 Dicyanomethylene Fluorene Derivatives

Cyclic Voltammetry and Determination of Redox Potentials

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical characteristics of 9-(dicyanomethylene)fluorene derivatives. This method allows for the determination of redox potentials, which are crucial indicators of the electron-accepting or electron-donating capabilities of a molecule.

In a typical CV experiment, the compound of interest is dissolved in a suitable solvent, such as dichloromethane (B109758) (CH2Cl2) or acetonitrile, containing a supporting electrolyte. lookchem.combangor.ac.uk The potentials are often referenced to an internal standard like the ferrocene (B1249389)/ferrocenium (Fc/Fc+) couple. bangor.ac.uk

For instance, studies on various this compound derivatives have revealed that their reduction potentials are sensitive to the nature of substituents on the fluorene (B118485) core. Electron-withdrawing groups, such as nitro (NO2) groups, progressively shift the redox potentials to more positive values. bangor.ac.uk Conversely, the introduction of electron-donating moieties can make the reduction more difficult, resulting in more negative potentials. lookchem.com

The replacement of the oxygen atom in a fluorenone with a dicyanomethylene group has been shown to increase the electron affinity (EA) of the molecule by approximately 0.35–0.45 eV. bangor.ac.uk This modification significantly impacts the lowest unoccupied molecular orbital (LUMO) energy levels. Each nitro group added to the 9-dicyanomethylenefluorene framework can further decrease the LUMO energy by about 0.22–0.27 eV. bangor.ac.uk

Table 1: Electrochemical Data for Selected this compound Derivatives

| Compound | First Half-Wave Reduction Potential (E¹/₂ red1, V vs. Fc/Fc+) | Second Half-Wave Reduction Potential (E¹/₂ red2, V vs. Fc/Fc+) | LUMO Energy (eV) |

|---|---|---|---|

| Fon | -2.48 | - | -2.32 |

| NFon | -2.14 | - | -2.66 |

| DNFon | -1.91 | -2.44 | -2.89 |

| TeNFon | -1.45 | -1.86 | -3.35 |

| DCMF | -2.02 | - | -2.78 |

| NDCMF | -1.74 | -2.42 | -3.06 |

| DNDCMF | -1.50 | -2.05 | -3.30 |

| TeNDCMF | -1.04 | -1.53 | -3.76 |

Data sourced from a study on charge transfer dynamics in donor-acceptor complexes. bangor.ac.uk

Mechanisms of Electron Transfer and Charge Carrier Generation

The electron transfer processes in this compound derivatives are fundamental to their function in electronic devices. Upon electrochemical reduction, these molecules can form stable radical anions and, in some cases, dianions. bangor.ac.uk The stability of these charged species is a key factor in their potential for charge transport.

The mechanism often involves a sequence of single-electron transfers. For example, many derivatives exhibit two or even three reversible one-electron redox waves in their cyclic voltammograms, corresponding to the formation of the radical anion (A•-), dianion (A2-), and sometimes a radical trianion. acs.orgmdpi.com These transformations can be observed through spectroelectrochemical experiments, where changes in the absorption spectrum are monitored at different applied potentials. acs.org

Investigation of Reversible Redox Waves and Their Applications

The reversibility of redox waves in the cyclic voltammograms of this compound derivatives is a significant finding. Reversible waves indicate that the generated radical anions and dianions are stable on the timescale of the CV experiment. bangor.ac.uk This stability is crucial for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where stable charge transport is required. lookchem.comrsc.org

The ability to form stable charged species makes these compounds suitable for use as electron-transport materials. lookchem.com For example, the reversible formation of radical anions and dianions in derivatives like 2,7-dicyano-4,5-dinitro-9-dicyanomethylenefluorene highlights their potential as strong electron acceptors. acs.orgresearchgate.net

Furthermore, the tunability of the redox potentials through substitution allows for the design of materials with specific electronic properties tailored for particular device architectures. By incorporating different functional groups, the LUMO and HOMO energy levels can be precisely controlled, which is essential for optimizing charge injection and transport in electronic devices. bangor.ac.ukmdpi.com

Intermolecular and Intramolecular Electronic Communication Studies

Electronic communication within and between molecules is a critical factor influencing the bulk properties of materials derived from this compound. Intramolecular communication refers to the electronic interactions between different parts of the same molecule, while intermolecular communication involves interactions between adjacent molecules.

In molecules where a this compound unit is covalently linked to a donor moiety, intramolecular charge transfer (ICT) can occur. researchgate.net The extent of this ICT is influenced by the nature of the donor, the acceptor strength of the fluorene derivative, and the linker connecting them. The electronic communication between the donor and acceptor units can be studied using techniques like UV-vis absorption spectroscopy and cyclic voltammetry. researchgate.netdurham.ac.uk

Intermolecular electronic coupling is crucial for charge transport in the solid state. The way molecules pack in a crystal lattice or a thin film determines the efficiency of charge hopping between adjacent molecules. nih.gov X-ray crystallography can provide detailed information about the solid-state packing and the distances between neighboring molecules, which are critical for effective electronic communication. nih.gov For instance, the formation of one-dimensional or pseudo-one-dimensional stacks in the solid state can facilitate charge transfer. nih.gov Theoretical calculations, such as density functional theory (DFT), are also employed to understand the electronic structure and the nature of intermolecular interactions. lookchem.com

Supramolecular Chemistry and Charge Transfer Complexation Involving 9 Dicyanomethylene Fluorene

Formation and Characterization of Electron Donor-Acceptor (EDA) Complexes

The formation of electron donor-acceptor (EDA) complexes involving 9-(dicyanomethylene)fluorene and its derivatives is readily identified by the appearance of a new, long-wavelength absorption band in the electronic spectrum, which is absent in the spectra of the individual components. This band corresponds to the energy of the charge-transfer transition. The stability and electronic properties of these complexes are highly dependent on the nature of the electron donor and the substitution pattern on the fluorene (B118485) ring.

Tetrathiafulvalene (B1198394) (TTF), a strong and planar π-electron donor, forms well-defined charge-transfer complexes with various DCF derivatives. The interaction between TTF and DCF acceptors can range from the formation of neutral co-crystals with no significant charge transfer to the creation of ionic salts with a considerable degree of charge transfer in the ground state. acs.orgresearchgate.netresearchgate.net

In the case of the unsubstituted this compound (DCF) and TTF, a co-crystal is formed where no significant charge transfer occurs in the ground state. acs.orgresearchgate.net This is evidenced by the lack of a significant shift in the infrared (IR) stretching frequency of the cyano groups and the central C=C bond of TTF, both of which are sensitive to changes in electron density. researchgate.net X-ray crystallographic analysis further confirms the absence of the necessary molecular stacking for efficient charge transfer. acs.orgresearchgate.net

However, the introduction of electron-withdrawing groups, such as nitro groups, onto the fluorene backbone of DCF significantly enhances its electron affinity, leading to the formation of true charge-transfer complexes with TTF. For instance, derivatives like 9-dicyanomethylene-2,7-dinitrofluorene (DDF) and 9-dicyanomethylene-2,4,7-trinitrofluorene (B72918) (DTF) form 1:1 complexes with TTF. nih.gov The degree of charge transfer in these complexes can be estimated using spectroscopic techniques like IR and Raman spectroscopy.

The solvent used for crystallization can also play a crucial role, sometimes being incorporated into the crystal lattice and influencing the packing and, consequently, the charge-transfer properties.

Table 1: Charge-Transfer Complexation Data for DCF Derivatives with TTF

| Acceptor | Donor | Complex Stoichiometry | Degree of Charge Transfer (δ) |

| This compound (DCF) | TTF | 1:1 | ~0 acs.orgresearchgate.net |

| 9-dicyanomethylene-2,7-dinitrofluorene (DDF) | TTF | 1:1 | Varies with solvent inclusion |

| 9-dicyanomethylene-2,4,7-trinitrofluorene (DTF) | TTF | 1:1 | Varies with solvent inclusion |

Data compiled from various research articles.

Beyond TTF, this compound and its derivatives form charge-transfer complexes with a variety of organic π-donors, including polycyclic aromatic hydrocarbons and heterocyclic compounds.

Optical absorption studies have been conducted on the electron donor-acceptor complexes of 9-(dicyanomethylene)-2,4,7-trinitrofluorene with a series of quinolines and naphthalenes in 1,2-dichloroethane. nih.gov These studies revealed that quinolines act as π-donors rather than n-donors (lone pair donors), a significant finding for understanding drug-receptor interactions involving the quinoline (B57606) moiety. nih.gov The association constants, molar absorptivities, and charge-transfer transition energies were determined for each system, providing quantitative insights into the complexation process. nih.gov

Anthracene also forms charge-transfer complexes with various substituted this compound derivatives. The formation of these complexes is monitored by the appearance of a new low-energy band in the visible region of their electronic absorption spectra. nih.govrsc.org The equilibrium constants for complex formation are influenced by both the electronic properties (electron affinity of the acceptor) and steric factors. rsc.org For instance, increasing the electron affinity of the fluorene acceptor by introducing additional electron-withdrawing groups generally leads to a higher association constant for the charge-transfer complex with anthracene. nih.gov

Table 2: Association Constants and Charge-Transfer Transition Energies for Complexes with 9-(dicyanomethylene)-2,4,7-trinitrofluorene

| Donor | Association Constant (K) [M⁻¹] | Charge-Transfer Energy (hν_CT) [eV] |

| Naphthalene | Data not explicitly provided | Data not explicitly provided |

| Quinoline | Data not explicitly provided | Data not explicitly provided |

| Anthracene | Varies based on acceptor substitution | Varies based on acceptor substitution |

Detailed quantitative data for specific complexes with Naphthalene and Quinoline were not available in the provided search results, though their formation was confirmed. nih.gov

A significant application of the charge-transfer complexation involving this compound derivatives is the sensitization of photoconductivity in polymeric matrices. These fluorene-based acceptors are particularly effective in sensitizing carbazole-containing polymers, such as poly(N-vinylcarbazole) (PVK) and poly[N-(2,3-epoxypropyl)carbazole] (PEPC). researchgate.netrsc.orgnih.govmdpi.com

The mechanism of sensitization involves the formation of a charge-transfer complex between the electron-donating carbazole (B46965) units of the polymer and the electron-accepting fluorene derivative. nih.govmdpi.com Upon illumination with light corresponding to the charge-transfer absorption band, an electron is transferred from the polymer to the acceptor molecule. This photoinduced electron transfer generates mobile charge carriers (holes on the polymer chain and electrons on the acceptor), thereby increasing the photoconductivity of the material. aps.org

The efficiency of sensitization is dependent on several factors, including the electron affinity of the fluorene acceptor and the concentration of the acceptor in the polymer matrix. mdpi.com Derivatives of this compound have been shown to be more efficient sensitizers than their 9-fluorenone (B1672902) counterparts, leading to electrophotographic films with higher integral photosensitivity and a broader spectral response. researchgate.net In some cases, the photosensitivity can be extended into the intramolecular charge-transfer spectral region of the acceptor itself. researchgate.net For certain applications like photothermoplastic storage media, some this compound derivatives have demonstrated high holographic sensitivity at significantly lower concentrations compared to benchmark sensitizers. nih.govmdpi.com

Crystallographic Investigations of Charge Transfer Complexes

X-ray crystallography provides invaluable, atomic-level insights into the solid-state structure of charge-transfer complexes, revealing the intricate details of molecular packing and intermolecular interactions that govern their bulk properties.

The crystal structures of charge-transfer complexes involving this compound derivatives and π-donors often exhibit characteristic stacking arrangements. In many cases, the donor and acceptor molecules form alternating stacks, a motif commonly observed in one-dimensional organic semiconductors.

For complexes with TTF, the nature of the stacking can vary. While the unsubstituted DCF-TTF system does not show significant stacking interactions, acs.orgresearchgate.net the complexes of nitro-substituted DCF derivatives with TTF display mixed-stack crystal packings. nih.gov The planarity of the donor and acceptor molecules facilitates close π-π interactions within these stacks. The presence of solvent molecules in the crystal lattice can significantly influence the packing arrangement, sometimes leading to the formation of cavities and altering the intermolecular distances. nih.gov

The degree of charge transfer in the solid state is intimately linked to the intermolecular geometry within the crystal lattice. Shorter distances between the donor and acceptor molecules in the stacks generally facilitate stronger electronic coupling and a higher degree of charge transfer.

Crystallographic studies on TTF complexes with nitro-substituted DCF derivatives have shown that variations in intermolecular distances and the planarity of the interacting molecules directly impact the extent of charge transfer. nih.gov The degree of charge transfer can often be correlated with spectroscopic data, such as the shift in the C≡N stretching frequency in the IR spectrum.

Encapsulation of this compound Units in Macrocyclic Hosts

The encapsulation of chromophoric and electroactive molecules within macrocyclic hosts is a cornerstone of supramolecular chemistry, offering a powerful method to modulate their intrinsic properties and control their assembly in the solid state or in solution. The this compound (DCMF) unit, a potent electron acceptor, has been a subject of interest for encapsulation studies, particularly within cyclodextrin (B1172386) cavities. This approach aims to insulate the DCMF moiety, thereby altering its electronic and photophysical behavior and enhancing its processability and stability for applications in organic electronics. icmpp.rooatext.com Encapsulation can mitigate undesirable intermolecular interactions and quenching effects from the surrounding environment, leading to improved material performance. icmpp.ro

Host-Guest Interactions with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal hosts for encapsulating hydrophobic guest molecules like fluorene derivatives in aqueous or organic media. oatext.commerrimack.edu The formation of inclusion complexes between this compound units and cyclodextrins has been demonstrated, particularly with modified cyclodextrins to improve solubility and binding affinity in organic solvents.

Research has focused on persilylated β- or γ-cyclodextrins, such as trimethylsilyl-β-cyclodextrin (TMS-β-CD) and trimethylsilyl-γ-cyclodextrin (TMS-γ-CD), which show enhanced solubility in common organic solvents compared to their native counterparts. beilstein-journals.org The formation of these host-guest complexes is typically a 1:1 stoichiometry, where one DCMF unit is threaded into the cavity of a single cyclodextrin molecule. beilstein-journals.orgresearchgate.net

The stability of these inclusion complexes is quantified by the binding constant (K_s). For instance, the binding constants for the inclusion of a 2,7-dibromo-9-(dicyanomethylene)fluorene derivative with TMS-β-CD and TMS-γ-CD in chloroform (B151607) have been determined by monitoring changes in the UV-Vis absorption spectra upon addition of the cyclodextrin host. beilstein-journals.org These measurements confirm the formation of stable complexes in organic solvents, a prerequisite for their incorporation into larger macromolecular structures like polyrotaxanes. beilstein-journals.orgresearchgate.net

| Guest Molecule | Host Molecule | Solvent | Binding Constant (K_s) [M⁻¹] |

| 2,7-dibromo-9-(dicyanomethylene)fluorene | TMS-β-CD | Chloroform | ~205 ± 30 |

| 2,7-dibromo-9-(dicyanomethylene)fluorene | TMS-γ-CD | Chloroform | ~150 ± 30 |

Table 1: Experimentally determined binding constants for the 1:1 inclusion complexes of a this compound derivative with persilylated cyclodextrins in chloroform. Data sourced from beilstein-journals.org.

The ability of native γ-cyclodextrin to form inclusion complexes with 2,7-dibromo-9-(dicyanomethylene)fluorene has also been measured, showing a greater binding constant in DMSO compared to the persilylated derivatives. researchgate.net This highlights the significant role of both the solvent and the specific host in the complexation process.

Effects of Encapsulation on Photophysical and Electrochemical Properties

The encapsulation of this compound units within cyclodextrin cavities profoundly influences their photophysical and electrochemical characteristics. By isolating the DCMF moiety, the macrocyclic host alters the local environment, leading to distinct changes in absorption, emission, and redox behavior.

Photophysical Properties: Upon encapsulation, the absorption spectra of polymers containing DCMF units show noticeable shifts. For example, polyrotaxanes incorporating DCMF encapsulated in TMS-β-CD or TMS-γ-CD exhibited slightly red-shifted absorption bands compared to the non-encapsulated counterpart. beilstein-journals.orgnih.gov This suggests a change in the electronic environment and intramolecular charge transfer characteristics upon complexation. researchgate.net

The fluorescence properties are also significantly affected. In one study, a non-rotaxane polymer containing DCMF showed a bi-exponential fluorescence decay, indicating complex emission behavior possibly arising from different polymer chain conformations or aggregates. icmpp.roresearchgate.net In contrast, the corresponding polyrotaxanes with encapsulated DCMF units displayed a mono-exponential decay, suggesting a more uniform and isolated environment for the emitting species. nih.govresearchgate.net This "insulation" of the chromophore by the cyclodextrin can lead to an enhancement of fluorescence efficiency. beilstein-journals.org

| Polymer System | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Optical Band Gap (E_g^opt) [eV] | Fluorescence Lifetime (τ) [ns] |

| Non-rotaxane Polymer | 383 | 418, 531 | 2.89 | τ₁ = 0.88 (57%), τ₂ = 1.56 (43%) |

| Polyrotaxane with TMS-β-CD | 385 | 418, 530 | 2.88 | 1.03 |

| Polyrotaxane with TMS-γ-CD | 383 | 419, 527 | 2.90 | 1.14 |

Table 2: Photophysical properties of a fluorene-based polymer with and without encapsulation of the this compound acceptor unit in persilylated cyclodextrins. Data sourced from icmpp.roresearchgate.netresearchgate.net.

Electrochemical Properties: The electrochemical behavior of materials containing DCMF is also modulated by encapsulation. Cyclic voltammetry studies reveal that the formation of polyrotaxanes affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Encapsulation has been shown to result in a smaller electrochemical band gap (ΔE_g) and lower HOMO and LUMO energy levels compared to the non-rotaxane polymer. researchgate.net These modifications demonstrate that supramolecular complexation is a viable strategy for fine-tuning the electronic properties of conjugated materials for applications in organic electronic devices. nih.govresearchgate.net

Advanced Materials and Devices Research Applications of 9 Dicyanomethylene Fluorene

Organic Electronics and Optoelectronics

9-(Dicyanomethylene)fluorene and its derivatives are promising candidates for various applications in organic electronics and optoelectronics due to their distinct properties. lookchem.comontosight.ai

In the architecture of an Organic Light-Emitting Diode (OLED), which typically consists of an anode, a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and a cathode, the efficient transport of electrons to the emissive layer is crucial for performance. researchgate.net Materials based on this compound are being investigated for their potential as electron-transporting materials. icmpp.ro

Derivatives of fluorene (B118485) are often used in the development of materials for OLEDs. derthon.com For instance, copolymers incorporating 9,9-(dicyanomethylene) fluorene (DCF) units have been synthesized and their electrochemical properties studied. The HOMO/LUMO energy levels of these polyrotaxanes indicate their suitability as electron-transporting materials. icmpp.ro In one study, copolymers of poly[(9,9-dioctylfluorene-2,7-diyl)-co-(4-dicyanomethylene-2-methyl-6-[4-(diphenylamino)styryl]-4H-pyran-4',4''-diyl)] were synthesized. acs.org While these copolymers showed red electroluminescence, the device efficiency was observed to decrease with higher concentrations of the dicyanomethylene-containing comonomer. acs.org However, the insertion of a tris(8-hydroxyquinolinato)aluminum (Alq3) layer significantly improved the efficiency of the devices. acs.org

The table below shows the performance of OLED devices with and without an Alq3 layer for a copolymer containing a dicyanomethylene derivative.

| Device Configuration | Copolymer DCM Content | Efficiency |

| ITO/PEDOT/polymer/Li:Al | Increasing | Decreasing (from 5 × 10⁻³% to 5 × 10⁻⁵%) |

| ITO/PEDOT/polymer/Alq3/Li:Al | Not specified | ~10⁻²% |

| Table based on findings from a study on fluorene copolymers with DCM pendants. acs.org |

Organic field-effect transistors (OFETs) are fundamental components of "plastic electronics," offering advantages such as flexibility and low-cost manufacturing. rsc.orgnih.gov The performance of n-channel OFETs, which transport negative charge carriers (electrons), has historically lagged behind their p-channel counterparts. acs.org However, the development of new n-channel organic semiconductors has led to significant improvements. acs.org

This compound and its derivatives are considered potential candidates for active materials in OFETs. ontosight.ai Dicyanomethylene-substituted quinoidal oligothiophenes are a notable class of n-channel organic semiconductors. acs.org A soluble derivative of a dicyanomethylene-substituted terthienoquinoid was synthesized and used as the active channel in a spin-coated thin-film transistor. acs.org The performance of these OFETs was found to improve significantly with thermal annealing. acs.org

The following table summarizes the performance of OFETs based on a dicyanomethylene-substituted terthienoquinoid derivative at different annealing temperatures.

| Annealing Temperature (°C) | Electron Mobility (μ_FET) (cm²/Vs) | I_on/I_off Ratio |

| As-spun (No Annealing) | 1.4 x 10⁻⁴ | ~10³ |

| 100 | 2.5 x 10⁻² | ~10³ |

| 150 | 0.16 | ~10³ |

| Data from a study on solution-processible n-channel OFETs. acs.org |

Organic Photovoltaic Devices and Solar Cells

Organic photovoltaic (OPV) devices, particularly bulk heterojunction (BHJ) solar cells, rely on a blend of electron donor and electron acceptor materials to generate photocurrent. bohrium.comrsc.org The donor absorbs photons to create excitons, which are then separated at the donor-acceptor interface, leading to electron transfer. rsc.org

This compound is utilized as a donor material in some organic photovoltaics due to its favorable electron mobility and photovoltaic performance. lookchem.com More commonly, however, its derivatives and fluorene-based compounds, in general, are explored as electron acceptors. rsc.orgacs.org The acceptor-donor-acceptor (A-D-A) molecular design is a common strategy for creating high-performance non-fullerene acceptors. nih.gov

In one study, a 9,9′-bifluorenylidene derivative featuring four 1,1-dicyanomethylene-3-indanone end-capped groups (BF-TDCI4) was synthesized and used as an electron acceptor. researchgate.net When paired with the electron donor PTB7-Th, the optimized device achieved a power conversion efficiency (PCE) of 4.35% and an open-circuit voltage (V_oc) of 0.87 V. researchgate.net Another non-fullerene acceptor with a ladder-type backbone, FDICTF, which is derived from a fluorene core, demonstrated a high PCE of 10.06%. nih.gov Boron-nitrogen-doped dihydroindeno[1,2-b]fluorene derivatives have also been evaluated as non-fullerene acceptors, yielding a PCE of 2% in exploratory devices. rsc.orgchemrxiv.org

The performance of various fluorene-based electron acceptors in organic solar cells is detailed in the table below.

| Electron Acceptor | Electron Donor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V_oc) (V) |

| BF-TDCI4 | PTB7-Th | 4.35 | 0.87 |

| FDICTF | Not specified | 10.06 | Not specified |

| Boron-nitrogen doped dihydroindeno[1,2-b]fluorene derivative | Not specified | 2 | Not specified |

| Data compiled from studies on fluorene-based non-fullerene acceptors. rsc.orgnih.govresearchgate.netchemrxiv.org |

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for advanced technologies like telecommunications and data storage. ru.nlresearchgate.net Organic molecules with high conjugated π-systems are of particular interest for their NLO properties. semanticscholar.org Fluorenone-based materials, which are precursors to this compound, are a promising class of molecular materials for nonlinear optics. ru.nlresearchgate.net

The design of molecules with a large first hyperpolarizability (a molecular property related to the second-order NLO response) is a key area of research. case.edu Truxenone (B1584773), which is essentially three fluorenone units sharing a central benzene (B151609) ring, can be modified to create derivatives with 3-fold rotational symmetry. case.edu The synthesis of truxenone derivatives, including a tris(dicyanomethylene) derivative, has been reported. case.edu These compounds, particularly chiral versions of the tris(dicyanomethylene) truxene (B166851) derivatives, are of interest for second-order nonlinear optics due to their C3 symmetry and large first hyperpolarizability. case.edu

Research has also focused on designing D–π–A (donor-π-acceptor) configured organic chromophores to enhance NLO properties. nih.gov In one theoretical study, various donor groups were incorporated into an oxygen-containing heterocyclic fused non-fullerene acceptor molecule. nih.gov The designed compounds showed significantly improved NLO values compared to the parent molecule. nih.gov The compound designated FD2 exhibited the highest first hyperpolarizability value. nih.gov

The calculated first hyperpolarizability of a designed D-π-A chromophore is shown below.

| Compound | First Hyperpolarizability (β_tot) (esu) |

| FD2 | 11.22 x 10⁻²⁷ |

| Theoretical data from a study on designing non-fullerene based NLO materials. nih.gov |

Photoconductive Materials and Sensitizers

The unique electronic properties of the this compound moiety, particularly its strong electron-accepting nature, have positioned it as a critical component in the development of advanced photoconductive materials and sensitizers. These materials are integral to applications such as electrophotography and organic photoreceptors. The dicyanomethylene group enhances the electron affinity of the fluorene core, facilitating efficient charge generation and transport upon exposure to light.

Derivatives of this compound are widely utilized as electron acceptors to sensitize the photoconductivity of various polymers, most notably carbazole-containing polymers like poly(N-vinylcarbazole) (PVK) and poly-N-(2,3-epoxypropyl)carbazole (PEPC). researchgate.netnih.gov When blended with these electron-donating polymers, this compound derivatives form charge-transfer (CT) complexes. nih.gov This interaction results in a new absorption band in the visible spectrum, which is absent in the individual components, thereby extending the spectral sensitivity of the photoconductive material. mdpi-res.com Research has shown that fluorene-based acceptors are often more effective sensitizers than other classes of molecules, such as tetracyanoquinodimethane (TCNQ), providing higher integral photosensitivity and a broader spectral response. researchgate.net

The strategic design of this compound derivatives allows for the fine-tuning of photoconductive properties. By modifying the substituents on the fluorene ring, researchers can alter the electron-accepting strength and, consequently, the spectral range of the material's photosensitivity. nih.gov For instance, the introduction of nitro groups to the fluorene skeleton creates potent electron acceptors that, when combined with the dicyanomethylene group, lead to materials with tailored photoconductive characteristics. nih.gov These push-pull systems, where an electron-donating group is attached to the fluorene acceptor, have been investigated to control the intramolecular charge transfer (ICT) and optimize performance. spiedigitallibrary.org

Beyond their role as sensitizers, this compound units have been incorporated directly into polymer structures to create electron-transporting materials for organic photoreceptors. imaging.org These polymers exhibit excellent capabilities for forming amorphous thin films and possess good mechanical strength. imaging.org A notable example is poly(4-vinylbenzyl-9-dicyanomethylenefluorene-4-carboxylate) and its copolymers, which have demonstrated high electron mobilities, a crucial parameter for the performance of photoreceptors. imaging.org These materials are particularly valuable for photoreceptors that operate with a negative surface charge. imaging.org

The research into this compound-based photoconductors has yielded materials with significant performance metrics, highlighting their applicability in advanced imaging and electronic devices.

| This compound Derivative / System | Polymer Matrix | Application / Role | Key Research Finding / Performance Metric | Citation |

|---|---|---|---|---|

| 9-dicyanomethylene derivatives | Carbazole-containing polymers | Sensitizer | Exhibits strong intramolecular charge transfer and sensitizes the photoconductivity of the polymer film. | |

| Poly(4-vinylbenzyl-9-dicyanomethylenefluorene-4-carboxylate) | N/A (Electron Transport Polymer) | Electron Transport Material | Demonstrates high electron mobility, measured at 4 x 10⁻⁶ cm²/Vs at an electric field of 4 x 10⁵ V/cm. | imaging.org |

| Nitrofluorene-based sensitizers | Poly(N-vinylcarbazole) (PVK) | Sensitizer | Forms charge-transfer complexes, enabling the selection of the spectral zone of photoconductivity. | nih.gov |

| Fluorene acceptors | Poly-N-(2,3-epoxypropyl)carbazole (PEPC) | Sensitizer | More efficient than TCNQ acceptors, resulting in higher integral photosensitivity and a wider spectral response. | researchgate.net |

| 2,4,5,7-tetranitro-9-dicyanomethylenefluorene | Tetrathiafulvalene (B1198394) (Donor Molecule) | Charge-Transfer Complex | Forms stacks of alternating donor and acceptor molecules, crucial for charge transport pathways. | worktribe.com |

Theoretical and Computational Investigations of 9 Dicyanomethylene Fluorene Systems

Quantum-Chemical Calculations (e.g., DFT, TDDFT) for Electronic Structure Prediction

Quantum-chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic structure of DCMF systems. These methods provide insights into the distribution of electron density, molecular orbital energies, and the nature of electronic transitions.

DFT calculations have been successfully employed to understand the electronic properties of DCMF and its derivatives. For instance, in a study of a co-crystal of DCMF with tetrathiafulvalene (B1198394) (TTF), DFT calculations helped to confirm the absence of significant charge transfer in the ground state by analyzing the molecular orbital characteristics. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters in determining the electronic behavior of molecules. In some DCMF derivatives, the LUMOs are associated with the π* orbitals of the organic aromatic entity. The introduction of a cyano group can have a stabilizing effect on the LUMOs, leading to remarkably low orbital energies.

Furthermore, DFT has been used to investigate the effects of functionalization on the electronic properties of fluorene (B118485) derivatives. For example, studies on 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene derivatives with nitro and methoxy (B1213986) groups showed that nitro-modified derivatives exhibit absorption spectra in a region with greater solar photon abundance, making them potential candidates for dye-sensitized solar cells. chemrxiv.org

TD-DFT calculations are particularly useful for predicting excited-state properties, such as absorption and emission spectra. nih.gov These calculations can determine excitation energies and oscillator strengths, which are crucial for understanding the optical properties of DCMF systems. nih.gov For example, TD-DFT has been used to investigate the two-photon absorption (TPA) properties of fluorene derivatives, revealing that the introduction of acceptor groups or a combination of donor and acceptor groups can enhance the TPA cross-section. nih.gov

Modeling of Optoelectronic Properties and Spectroscopic Data

Computational modeling plays a vital role in understanding and predicting the optoelectronic properties and spectroscopic data of 9-(dicyanomethylene)fluorene systems. These models provide a bridge between the molecular structure and the observed macroscopic properties, guiding the design of new materials for electronic and photonic applications.

Theoretical simulations of absorption spectra, often performed using TD-DFT, can accurately reproduce experimental findings. For instance, simulated absorption spectra involving the variation of oscillator strengths with wavelength have shown good agreement with experimental absorption patterns for fluorene derivatives. nih.gov This predictive capability is invaluable for screening potential candidates for specific applications before undertaking laborious and costly synthesis.

The influence of molecular structure on optoelectronic properties is a key area of investigation. Small modifications to the fluorene structure, such as the introduction of N-donor substituents to create dibenzofulvene derivatives, can significantly alter absorption and emission properties. nih.gov These changes are often accompanied by a reduction in the energy gap and a decrease in the oxidation potential, which can be predicted and explained by theoretical calculations. nih.gov

The solvatochromic effect, which is the change in the color of a substance when it is dissolved in different solvents, is another property that can be modeled. The strong solvatochromic effect observed in some dicyanomethylene derivatives highlights the importance of considering the molecular environment in computational models. researchgate.net

Simulation of Charge Transfer Dynamics and Pathways

The simulation of charge transfer dynamics and pathways is essential for understanding the fundamental processes that govern the performance of organic electronic devices. Nonadiabatic surface hopping simulations are a powerful technique used to investigate the relaxation pathways of molecules after photoexcitation. nih.gov

These simulations can track the evolution of the molecule's electronic and geometric structure on ultrafast timescales. For example, in a study of a related system, simulations showed that after photoexcitation, the molecule rapidly decays from higher excited states to the first excited state (S1). nih.gov On the S1 potential energy surface, the system then relaxes to charge-transfer minima, which are characterized by specific molecular conformations. nih.gov

The simulations can also elucidate the interplay between geometric changes and electronic structure. The relaxation process can involve changes in the electronic character of the excited state, for instance, from a locally excited state to a charge-transfer state. nih.gov This is often accompanied by specific molecular motions, such as twisting or planarization of different parts of the molecule. nih.gov

By simulating time-resolved fluorescence spectra, researchers can connect the dynamics on the excited-state potential energy surface to experimentally observable quantities. nih.gov This allows for a detailed understanding of the emission properties and the nature of the emitting state. Furthermore, understanding the charge transfer dynamics on femtosecond timescales can provide insights into the efficiency of charge separation and transport in these materials. nih.gov

Predictive Studies on Molecular Conformations, Aggregation Tendencies, and Intermolecular Interactions

Predictive studies focusing on molecular conformations, aggregation tendencies, and intermolecular interactions are critical for understanding the solid-state properties of this compound systems. These factors significantly influence the material's morphology, charge transport characteristics, and photophysical behavior.

Single-crystal X-ray diffraction analysis provides detailed information about the molecular geometry, conformation, and packing in the crystalline state. iaea.org For this compound, the fluorene ring system is nearly planar, with a slight twist of the dicyanomethylene group out of the plane. researchgate.net In the solid state, the arrangement of molecules is governed by intermolecular interactions.

Computational methods can be used to predict the most stable molecular conformations. Conformational studies on fluorene derivatives have revealed that even small energy differences between conformers can be significant, as different orientations and dipole moments can affect device performance. chemrxiv.org The planarity of the fluorene skeleton can be influenced by the substituents at the C9 position. nih.govnih.gov

The tendency of molecules to aggregate is another crucial aspect, particularly for applications involving thin films. Aggregation can be influenced by intermolecular interactions such as C–H⋯π interactions. rsc.org The introduction of bulky substituents, like alkyl groups, can weaken these interactions, leading to changes in crystal quality, melting point, and solubility. rsc.org In some dicyanomethylene derivatives, the presence of cyano groups can lead to strong self-assembly and the formation of regular microparticles with distinct fluorescence properties. researchgate.net

Table of Calculated Properties for Selected Fluorene Derivatives

| Compound/System | Method | Calculated Property | Value | Reference |

| This compound-Tetrathiafulvalene | X-ray Diffraction | Twist angle of dicyanomethylene group | 3.85 (12)° | researchgate.net |

| This compound-Tetrathiafulvalene | X-ray Diffraction | C=C bond length in dicyanomethylene group | 1.352 (5) Å | researchgate.net |

| Ferrocene-substituted 9-[cyano(ethynyl)methylene]fluorene derivative (Compound 7) | DFT | HOMO-LUMO gap | 3.20 eV | |

| 9,9-bis(hydroxymethyl)-9H-fluorene | X-ray Diffraction | Angle between benzene (B151609) rings | 5.1(1)° | mdpi.com |

| 9,9-dimethyl-9H-fluorene | X-ray Diffraction | Angle between benzene rings | 5.8(2)° | mdpi.com |

Future Directions and Emerging Research Paradigms

Design and Synthesis of Next-Generation 9-(Dicyanomethylene)fluorene Architectures

The functionalization of the fluorene (B118485) core and the dicyanomethylene group is a primary strategy for tuning the optoelectronic and physicochemical properties of this compound derivatives. researchgate.net Current research is focused on creating sophisticated molecular designs to achieve specific functionalities.

One promising approach involves the synthesis of donor-acceptor (D-A) type molecules where the this compound unit acts as the acceptor. researchgate.net By strategically attaching various electron-donating moieties to the fluorene backbone, researchers can modulate the intramolecular charge transfer (ICT) characteristics, leading to materials with tailored absorption and emission properties. For instance, the Sonogashira coupling reaction has been employed to introduce substituted acetylenes at the 2,7-positions of the fluorene ring, resulting in novel 9-[cyano(ethynyl)methylene]fluorene derivatives with altered electronic properties.

Another area of active investigation is the development of three-dimensional (3D) architectures. The functionalization of spiro[fluorene-9,9′-xanthene] with diketopyrrolopyrrole units is a prime example, creating a non-fullerene acceptor with a 3D structure that can be beneficial in organic solar cells. rsc.org Furthermore, the synthesis of 9,9-disubstituted fluorenes with various functional groups, such as hydroxymethyl or pyridinylmethyl, allows for the creation of molecules with specific spatial arrangements and the potential for forming complex supramolecular structures through hydrogen bonding. mdpi.com The synthesis of such derivatives often involves multi-step reactions, including the use of catalysts like boron trifluoride to facilitate the formation of highly functionalized and conjugated systems. thieme-connect.de

The table below showcases some examples of next-generation this compound architectures and their synthetic methodologies.

Table 1: Examples of Next-Generation this compound Architectures

| Derivative | Synthetic Method | Key Feature |

|---|---|---|

| 2,7-diethynyl-substituted 9-(dicyanomethylene)fluorenes | Palladium-catalyzed coupling reactions | Tunable electronic properties through functionalization at the 2,7-positions. |

| Spiro[fluorene-9,9′-xanthene] functionalized with diketopyrrolopyrrole | Suzuki cross-coupling reaction rsc.org | Three-dimensional non-fullerene acceptor for organic electronics. rsc.org |

| (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides | Boron trifluoride catalyzed reaction thieme-connect.de | Highly functionalized and conjugated system. thieme-connect.de |

| 9,9-bis(hydroxymethyl)-9H-fluorene | Hydroxymethylation using paraformaldehyde google.com | Precursor for further functionalization and supramolecular chemistry. google.com |

Exploration of Novel Application Domains and Multicomponent Systems

While this compound and its derivatives have established applications in organic electronics, researchers are actively exploring new frontiers. lookchem.com The unique photophysical and electrochemical properties of these compounds make them attractive candidates for a range of novel applications.

One emerging area is in the development of chemosensors. The fluorescence of fluorene derivatives can be modulated by the presence of specific analytes, making them suitable for sensing applications. mdpi.comnih.gov For instance, trisubstituted 9,9-dialkyl-9H-fluorenes have shown potential as "turn-on" or "turn-off" fluorescent chemosensors for metal ions and carbohydrates. nih.gov

The formation of charge-transfer complexes and co-crystals is another exciting research direction. researchgate.net The interaction of this compound with electron donors like tetrathiafulvalene (B1198394) (TTF) can lead to materials with interesting solid-state properties, although achieving the necessary molecular stacking for metallic conductivity remains a challenge. researchgate.net